molecular formula C21H25N3O2S B4061951 2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide

2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide

Cat. No.: B4061951
M. Wt: 383.5 g/mol
InChI Key: KQRBEJXICNPOHU-UHFFFAOYSA-N
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Description

2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide is a useful research compound. Its molecular formula is C21H25N3O2S and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.16674822 g/mol and the complexity rating of the compound is 637. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Regioselectivity in Chemical Reactions

Research on the regioselectivity of reactions involving cyanothioacetamide with different ketones and enamines has shown that these interactions lead to the formation of mixtures of pyridinethiones with varying regioselectivity. This highlights the non-regiospecific character of such reactions, contrary to previous literature data, and underscores the complexity and diversity of products obtained from these chemical interactions (Dotsenko et al., 2012).

Synthesis of Heterocyclic Compounds

A study demonstrated the synthetic versatility of cyanothioacetamide derivatives for producing a wide array of heterocyclic compounds, such as pyridine-2(1H)-thiones and thieno[2,3-d]pyrimidine-4(3H)-thiones. This research underscores the utility of these compounds in synthesizing structurally diverse heterocycles, which could have various applications in medicinal chemistry and material science (Dyachenko et al., 2004).

Antitumor Activities of Derived Heterocyclic Compounds

Another significant application involves synthesizing heterocyclic derivatives from cyanoacetamide compounds, demonstrating considerable antitumor activities. These studies have led to the development of new compounds with potential therapeutic applications against various cancer cell lines, showcasing the role of these chemical entities in the discovery and development of new anticancer agents (Shams et al., 2010).

Development of Insecticides

Research into pyridine derivatives based on cyanothioacetamide has revealed their potential as effective insecticides. This includes the synthesis of compounds that exhibit significant insecticidal activity against pests like the cowpea aphid, demonstrating the practical applications of these chemical derivatives in agriculture and pest management (Bakhite et al., 2014).

Broad Synthetic Utility

Cyanothioacetamide itself, a key reagent related to the synthesis of the compound , has been extensively studied for its broad synthetic utility. It serves as a starting point for the preparation of a wide range of functionally substituted heterocycles, emphasizing its significance in organic synthesis and the development of new chemical entities with potential applications in various scientific and industrial fields (Dyachenko et al., 2018).

Properties

IUPAC Name

2-[[5-cyano-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-14-7-9-15(10-8-14)17-11-19(25)24-21(18(17)12-22)27-13-20(26)23-16-5-3-2-4-6-16/h7-10,16-17H,2-6,11,13H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRBEJXICNPOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide
Reactant of Route 2
2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide
Reactant of Route 3
Reactant of Route 3
2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide
Reactant of Route 4
Reactant of Route 4
2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide
Reactant of Route 5
Reactant of Route 5
2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide
Reactant of Route 6
2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.